REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].C(=O)(O)[O-].[Na+].[CH3:16][CH2:17][C@@H:18]([NH2:21])[CH2:19][OH:20]>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH:21][CH:18]([CH2:19][OH:20])[CH2:17][CH3:16])[C:5]#[N:6] |f:1.2|
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Name
|
|
Quantity
|
2.013 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1F
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
CC[C@H](CO)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
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Details
|
stirred overnight under N2
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
|
Type
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ADDITION
|
Details
|
poured onto water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2 times)
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified via silica gel chromatography (gradient from 5% EtOAc/Hexanes to 10% EtOAc/Hexanes followed by 50% EtOAc/Hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=CC1NC(CC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |